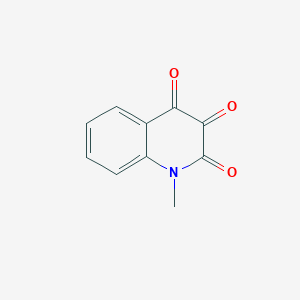

1-Methylquinoline-2,3,4(1H)-trione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2291-40-9 |

|---|---|

Molecular Formula |

C10H7NO3 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

1-methylquinoline-2,3,4-trione |

InChI |

InChI=1S/C10H7NO3/c1-11-7-5-3-2-4-6(7)8(12)9(13)10(11)14/h2-5H,1H3 |

InChI Key |

YSOGCTYJXNGLQS-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(=O)C(=O)C1=O |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(=O)C1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylquinoline 2,3,4 1h Trione and Analogous Quinoline Trione Systems

De Novo Synthetic Routes to Quinoline-Trione Cores

The de novo synthesis of the quinoline-trione core involves the construction of the bicyclic system from acyclic or monocyclic starting materials. These methods are advantageous for creating structural diversity in the quinoline (B57606) backbone.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step, offer an efficient route to complex molecular architectures like quinolines. rsc.orgnih.gov While direct MCRs leading to quinoline-2,3,4-triones are not extensively documented, several strategies for synthesizing highly substituted quinolines can be adapted. For instance, the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a cornerstone of quinoline synthesis. pharmaguideline.commdpi.comorganic-chemistry.org A hypothetical MCR approach to a quinoline-trione precursor could involve the reaction of an N-methylated 2-aminoaryl ketone with a highly functionalized three-carbon component, such as a derivative of oxaloacetic acid, under conditions that promote cyclization and subsequent oxidation.

The Pfitzinger reaction, which utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids, offers another avenue. pharmaguideline.com A variation of this reaction using N-methylisatin and a suitable dicarbonyl compound could potentially lead to precursors for the trione (B1666649) system. Additionally, novel MCRs are continuously being developed, and it is plausible that a one-pot reaction involving an aniline (B41778), an aldehyde, and a 1,3-dicarbonyl compound, followed by an oxidative workup, could yield the desired quinoline-trione core. mdpi.com

Cyclization and Annulation Approaches

Cyclization and annulation reactions are fundamental to the synthesis of the quinoline core. The Combes quinoline synthesis, for example, involves the acid-catalyzed cyclization of a β-amino enone formed from the condensation of an aniline with a β-diketone. wikipedia.org To generate a quinoline-trione, this strategy would require a 1,2,3-triketone or a synthetic equivalent to react with an N-methylaniline.

A more direct approach involves the intramolecular cyclization of a suitably substituted precursor. For example, an N-methyl-2-acyl-aniline derivative bearing a three-carbon chain with appropriate functional groups at the terminus could be cyclized to form the quinoline ring. The choice of reaction conditions, such as the use of a strong acid or base, would be critical to facilitate the ring closure and subsequent aromatization or oxidation to the trione state.

The synthesis of 2,3,4-trisubstituted benzo[h]quinolines through the cyclization of precursors derived from the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene demonstrates a modern approach to constructing highly substituted quinoline systems. nih.gov This highlights the potential for developing novel cyclization strategies that can accommodate the high degree of oxygenation required for quinoline-triones.

Oxidative Transformation Methods for Quinoline-Triones

Oxidative methods are crucial for achieving the high oxidation state of the quinoline-trione core. These can be integrated into the synthetic sequence, either during the final aromatization step or as a separate transformation. For instance, the Skraup synthesis of quinoline involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.com A modification of this reaction with N-methylaniline and a suitable three-carbon synthon under strongly oxidizing conditions could potentially yield the desired trione.

Recent advances in oxidative annulation strategies for quinoline synthesis highlight the use of various catalysts and oxidants. mdpi.com These methods often involve C-H bond activation and can be metal-catalyzed or metal-free. mdpi.comorganic-chemistry.org Applying such oxidative cyclization techniques to precursors like N-methylated anilines and functionalized alkynes or alkenes could provide a direct route to the quinoline-trione system.

Precursor-Based Synthesis and Functional Group Transformations

An alternative to de novo synthesis is the modification of a pre-formed quinoline ring. This approach is often more straightforward and relies on the availability of suitably functionalized quinoline precursors.

Synthesis from 4-Hydroxy-1-methylquinolin-2(1H)-one Derivatives

A highly plausible route to 1-Methylquinoline-2,3,4(1H)-trione involves the oxidation of the readily available precursor, 4-hydroxy-1-methylquinolin-2(1H)-one. This starting material can be synthesized through methods such as the condensation of N-methylaniline with diethyl malonate. The presence of the hydroxyl group at the C4 position and the enolizable proton at the C3 position makes this compound susceptible to oxidation.

The oxidation of 4-hydroxy-2-quinolones can lead to the formation of quinoline-2,4-diones. Further oxidation at the C3 position would yield the desired trione. While specific conditions for the direct oxidation of 4-hydroxy-1-methylquinolin-2(1H)-one to the corresponding trione are not extensively reported, related transformations suggest its feasibility. For example, the oxidation of 4-hydroxy-2-quinolones has been achieved using various oxidizing agents. The use of ceric ammonium (B1175870) nitrate (B79036) has been reported in oxidative cycloadditions involving 4-hydroxy-1-methyl-2(1H)-quinolone, indicating its reactivity towards oxidation. A proposed synthetic pathway would involve the treatment of 4-hydroxy-1-methylquinolin-2(1H)-one with a potent oxidizing agent, such as selenium dioxide, chromium trioxide, or through electrochemical oxidation, to introduce the carbonyl group at the C3 position. It is likely that the trione exists as a stable hydrate (B1144303) at the C3 position.

A summary of potential oxidation precursors and methods is presented in the table below.

| Precursor | Oxidizing Agent | Potential Product |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Ceric Ammonium Nitrate | This compound |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Selenium Dioxide | This compound |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Electrochemical Oxidation | This compound |

Transformations Involving Nitrogen or Oxygen Functionalities on the Quinoline Ring

The introduction of the trione functionality can also be achieved by transforming other functional groups on the quinoline ring. For instance, a 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one could be a viable precursor. The amino group could be converted to a hydroxyl group via diazotization followed by hydrolysis, and subsequent oxidation would yield the trione. Alternatively, direct oxidation of the 3-amino group might be possible under specific conditions.

Another approach could start from a 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one. Reduction of the nitro group to an amino group, followed by the sequence described above, or a Nef-type reaction could potentially lead to the C3-carbonyl.

The synthesis of a related 9-methyl-1H-[1,4]thiazino[3,2-g]quinoline-2,5,10(3H)-trione from N-(4-bromo-2,5-dimethoxyphenyl)acetamide showcases a multi-step sequence involving oxidative cyclization, demonstrating that complex functional group transformations can lead to quinoline-trione systems. This suggests that a similar strategy starting from a suitably substituted N-methylaniline could be employed.

Green Chemistry Principles in Quinoline-Trione Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. acs.org By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, improved product purity, and a significant reduction in reaction times from hours to minutes. acs.orgnih.gov This technique is particularly effective for multicomponent reactions used to construct heterocyclic rings.

Several established methods for quinoline synthesis, which could provide precursors for quinoline-triones, have been adapted for microwave conditions. For instance, the Niementowski quinazoline (B50416) synthesis, a related reaction, has been successfully performed under solvent-free microwave conditions using solid supports like montmorillonite (B579905) K-10, achieving completion in just 4 minutes. nih.gov Similarly, microwave irradiation has been employed in the synthesis of 4-quinolones and fused quinoline derivatives, demonstrating its broad applicability. nih.govresearchgate.net The synthesis of quinazolinone derivatives, for example, has been achieved in high yields via microwave-assisted iron-catalyzed cyclization in water. rsc.org

The key benefits of microwave assistance—rapid heating, increased reaction rates, and operational simplicity—make it an attractive method for potentially synthesizing this compound precursors. researchgate.netresearchgate.net The final oxidation step to generate the trione functionality could also potentially be accelerated by microwave heating, as demonstrated in the microwave-assisted catalytic wet peroxide oxidation of quinoline in aqueous solutions. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Quinoline and Related Heterocycles

| Precursors | Product Type | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Anthranilic acids, Formamide | Quinazolinones | Montmorillonite K-10, Solvent-free, MW | 4 min | High | nih.gov |

| 2-halobenzoic acids, Amidines | Quinazolinones | Iron catalyst, Water, MW | 10-30 min | Moderate to High | rsc.org |

| Formyl-quinolines, Amines, Diketones | Pyrido/Pyrazolo-quinolines | DMF, MW (125-135 °C) | 8-20 min | High | acs.org |

Solvent-Free and Aqueous Media Reaction Conditions

The replacement of volatile organic solvents (VOCs) with benign alternatives like water or the elimination of solvents altogether represents a cornerstone of green synthesis. researchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. Syntheses conducted in aqueous media can benefit from the hydrophobic effect, which can enhance reaction rates and selectivity.

Numerous synthetic protocols for quinolines and quinolones have been successfully adapted to aqueous or solvent-free conditions. The Hantzsch reaction, for instance, has been used to synthesize novel quinoline-substituted 1,4-dihydropyridines in good yields using water as the solvent. organic-chemistry.org Similarly, the Skraup synthesis of quinolines has been performed over a tungstic acid functionalized catalyst in an aqueous medium. iipseries.org Solvent-free conditions, often coupled with microwave irradiation or solid-supported catalysts, provide benefits of high reactant concentration and simplified work-up procedures. nih.gov The Friedländer reaction to produce polysubstituted quinolines has been efficiently promoted by bismuth chloride (BiCl3) under solvent-free thermal conditions. arabjchem.org

These methodologies are directly applicable to the formation of quinolone precursors for this compound, minimizing the environmental impact of the synthesis.

Table 2: Examples of Quinoline Synthesis in Solvent-Free or Aqueous Media

| Reaction Type | Precursors | Conditions | Yield | Reference |

|---|---|---|---|---|

| Friedländer Annulation | o-aminoarylketone, α-methylene ketone | BiCl3, Solvent-free, Heat | Excellent | arabjchem.org |

| Hantzsch Reaction | 2-chloroquinoline-3-carbaldehydes, etc. | Water, Base-catalyzed | Good to High | organic-chemistry.org |

| Skraup Synthesis | Aniline, Glycerol | W-KIT-6 catalyst, Water, 200°C | 89% | iipseries.org |

Catalytic Methodologies (e.g., Cerium Ammonium Nitrate)

Catalytic methods are fundamental to green chemistry as they allow for reactions to proceed with high efficiency and selectivity using only small, often recyclable, amounts of a catalyst, thereby reducing waste. In the context of quinoline-trione synthesis, catalysts can play a dual role: facilitating the initial ring-forming reactions and promoting the final oxidation.

Cerium (IV) Ammonium Nitrate (CAN) is a particularly versatile reagent in this regard. wikipedia.orgsamaterials.com It is a powerful one-electron oxidizing agent and also functions as an efficient Lewis acid catalyst. organic-chemistry.orgsamaterials.com As a catalyst, CAN has been shown to be excellent for the Friedländer and Friedländer-Borsche quinoline syntheses, allowing the formation of polysubstituted quinolines in excellent yields while avoiding the harsh acidic or basic conditions traditionally required. nih.gov This catalytic activity is crucial for constructing the core quinoline scaffold.

Furthermore, the potent oxidizing nature of CAN makes it an ideal candidate for converting a suitable precursor, such as a 4-hydroxy-2(1H)-quinolone, into the corresponding trione. researchgate.netarabjchem.org The oxidation of phenols and other activated aromatic systems to quinones by CAN is well-documented. samaterials.com For example, the CAN-mediated oxidative radical cyclization of 4-hydroxy-2(1H)-quinolone with α-methylstyrene has been reported. researchgate.netarabjchem.org This dual functionality—catalyzing ring formation and effecting oxidation—makes CAN a highly valuable tool for developing a green and efficient synthesis of quinoline-triones.

Table 3: Applications of Cerium Ammonium Nitrate (CAN) in Synthesis

| Reaction Type | Substrate(s) | Role of CAN | Product | Benefit | Reference |

|---|---|---|---|---|---|

| Friedländer Synthesis | 2-aminoaryl ketones, Carbonyl compounds | Catalyst | Polysubstituted Quinolines | Avoids harsh acid/base conditions | nih.gov |

| Oxidative Cyclization | 4-hydroxy-2(1H)-quinolone, α-methylstyrene | Oxidant | Tricyclic furo[3,2-c]quinolones | C-C bond formation | researchgate.netarabjchem.org |

| Oxidation | Secondary Alcohols | Oxidant | Ketones | High specificity | organic-chemistry.orgsamaterials.com |

| Oxidation | Catechols, Hydroquinones | Oxidant | Quinones | Efficient conversion | samaterials.com |

Chemical Reactivity and Advanced Reaction Pathways of 1 Methylquinoline 2,3,4 1h Trione

Reactivity of Carbonyl Centers within the Trione (B1666649) Framework

The 1-methylquinoline-2,3,4(1H)-trione molecule possesses three carbonyl groups at positions 2, 3, and 4, which are the primary centers for its chemical reactivity. The electronic environment of these carbonyls dictates their susceptibility to nucleophilic attack and reduction.

Nucleophilic Additions and Condensation Reactions

The carbonyl groups of the trione framework are electrophilic and readily undergo nucleophilic additions. The presence of adjacent carbonyls enhances the electrophilicity of the C3-carbonyl. Nucleophiles can add to one or more of these carbonyls, leading to a variety of products.

For instance, reactions with amines can lead to the formation of imines or enamines. The reaction of related quinolinediones with amines has been shown to proceed via nucleophilic attack at the carbonyl carbons. nih.gov Similarly, condensation reactions with active methylene (B1212753) compounds can occur, leading to the formation of new carbon-carbon bonds. The reactivity is analogous to that of isoquinoline-1,3,4-trione derivatives, which are known to react with nucleophiles like dithiothreitol (B142953) (DTT). researchgate.net

The general mechanism for nucleophilic aromatic substitution, which can be relevant at the C4 position if a suitable leaving group is present, involves the formation of a Meisenheimer complex, a negatively charged intermediate where the aromaticity is temporarily disrupted. nih.gov

Reduction Reactions

The carbonyl groups of this compound can be selectively or fully reduced to the corresponding hydroxyl groups or methylene groups, respectively. The choice of reducing agent and reaction conditions determines the outcome of the reduction.

Mild reducing agents, such as sodium borohydride (B1222165), may selectively reduce one or two of the carbonyl groups, potentially leading to dihydroxy or monohydroxy-dione derivatives. The reaction of 3-chloroquinoline-2,4-diones with sodium borohydride has been shown to reduce an imine group, confirming the susceptibility of such functionalities to reduction. nih.gov More powerful reducing agents, like lithium aluminum hydride or catalytic hydrogenation under vigorous conditions, can lead to the complete reduction of the quinoline (B57606) ring system to a 1-methyl-1,2,3,4-tetrahydroquinoline. uop.edu.pknih.gov

Catalytic transfer hydrogenation using systems like gold nanoparticles supported on TiO2 with hydrosilanes and ethanol (B145695) has proven effective for the reduction of various functionalized quinolines to their 1,2,3,4-tetrahydroquinoline (B108954) counterparts. researchgate.net This method offers a stereoselective addition of hydrides and protons to the quinoline ring. researchgate.net

Table 1: Reduction of Quinoline Derivatives

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| Quinoline | Tin and hydrochloric acid | 1,2,3,4-Tetrahydroquinoline | uop.edu.pk |

| Quinoline | Hydrogen and platinum catalyst | Decahydroquinoline | uop.edu.pk |

| 1-Benzyl-DHIQs | Chiral hydride reducing agents | 1-Benzyl-1,2,3,4-THIQs | nih.gov |

Cycloaddition and Molecular Rearrangement Reactions

The quinoline-2,3,4-trione system can participate in cycloaddition reactions, acting as a dienophile or a heterodienophile. The electron-deficient nature of the double bond within the heterocyclic ring, conjugated to the carbonyl groups, makes it susceptible to [4+2] cycloadditions with electron-rich dienes.

Molecular rearrangements are also a notable feature of the chemistry of quinoline derivatives. Under certain reaction conditions, such as in the presence of specific reagents or under thermal or photochemical stimuli, the quinoline skeleton can undergo significant structural transformations. For example, 3-aminoquinoline-2,4-diones are known to undergo molecular rearrangements upon reaction with various reagents like urea, isocyanates, and isothiocyanates, leading to the formation of new heterocyclic systems such as imidazo[1,5-c]quinazoline-3,5-diones and spiro compounds. nih.gov

Strategic Functionalization and Derivatization Approaches

Further chemical diversity can be introduced by modifying the quinoline core or the N-methyl group.

Electrophilic and Nucleophilic Substitutions on the Quinoline Core

The benzene (B151609) ring of the quinoline core can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the trione system deactivates the ring, often requiring vigorous conditions. uop.edu.pk Nitration and sulfonation typically occur at the C5 and C8 positions. uop.edu.pk

Nucleophilic aromatic substitution (SNAr) is more common, especially at the C2 and C4 positions if they bear a good leaving group like a halogen. uop.edu.pkresearchgate.net The reactivity of 4-chloroquinolines in nucleophilic substitution reactions has been well-studied, with various nucleophiles such as amines, thiols, and azides readily displacing the chloride. mdpi.comresearchgate.net The presence of an electron-withdrawing nitro group on the quinoline ring can activate it towards vicarious nucleophilic substitution (VNS) of hydrogen. nih.gov

Table 2: Nucleophilic Substitution on Chloroquinolines

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| 2,4-Dichloro-8-methylquinoline | Hydrazine | 2,4-Dihydrazino-8-methylquinoline | mdpi.com |

Chemical Modifications at the N-Methyl Group

The N-methyl group itself is generally stable. However, advanced synthetic strategies could involve its modification. While direct functionalization of the N-methyl group is challenging, demethylation to the corresponding N-H compound can be achieved using specific reagents. This N-H derivative can then be re-alkylated with different alkyl or functionalized groups, providing a route to a diverse range of N-substituted quinoline-2,3,4-triones. The resulting 1,2,3,4-tetrahydroquinoline with an N-methyl substituent is a tertiary amine. nih.gov

Formation of Fused and Spiro-Heterocyclic Systems

Formation of Fused Heterocyclic Systems

Fused heterocycles are generated when a new ring system shares two or more atoms with the original quinoline core. The synthesis of such systems from this compound or its parent compound, isatin (B1672199), often involves condensation reactions followed by intramolecular cyclization. These strategies are crucial in creating polycyclic structures with potential pharmacological relevance. nih.govrsc.orgnih.gov

One prominent pathway involves the Knoevenagel condensation of the C-3 carbonyl group with active methylene compounds, followed by an intramolecular cyclization. For instance, the reaction with compounds containing an active methylene group and a nucleophilic group can lead to the formation of a new fused ring.

Another significant approach is the synthesis of indolo[2,3-b]quinolines. This can be achieved by reacting isatin derivatives with anilines or related aromatic amines. For example, heating 1-methylisatin with anilines in the presence of a catalyst can initiate a sequence of condensation and cyclization reactions to yield the tetracyclic indolo[2,3-b]quinoline core. rsc.org Variations of this synthesis can produce a wide array of substituted derivatives. nih.gov

The table below details a representative reaction for the formation of a fused heterocyclic system.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref |

| 1-Methylisatin | o-Phenylenediamine | Reflux in ethanol | 6-Methyl-6H-indolo[2,3-b]quinoxaline | High | rsc.org |

Formation of Spiro-Heterocyclic Systems

Spiro-heterocycles feature two rings connected by a single common atom, the spiro-carbon. The C-3 position of this compound is the key center for the formation of these structures. The C-3 carbonyl group acts as an electrophilic site, readily reacting with binucleophilic reagents or participating in cycloaddition reactions to form a spiro-junction. arkat-usa.orgresearchgate.net

A widely employed and powerful method for constructing spiro-oxindole pyrrolidines is the 1,3-dipolar cycloaddition reaction. arkat-usa.orgresearchgate.net This reaction typically involves the in-situ generation of an azomethine ylide from the condensation of 1-methylisatin with an α-amino acid, such as sarcosine (B1681465) (N-methylglycine). The resulting dipole then reacts with a variety of dipolarophiles (e.g., activated alkenes) to afford the spiro-pyrrolidine system with high regioselectivity. arkat-usa.org

The versatility of this approach allows for the creation of a diverse library of spiro compounds by varying the amino acid and the dipolarophile. researchgate.net

Another common strategy is the three-component reaction between 1-methylisatin, an active methylene compound, and a source of ammonia (B1221849) or an amine, leading to the formation of various spiro-heterocycles. Thiol-containing compounds, like thioglycolic acid, can react with the Schiff base intermediate of isatin to form spiro-thiazolidinone derivatives.

The following table summarizes key research findings on the synthesis of spiro-heterocyclic systems from isatin, which are directly applicable to this compound.

| Reactant 1 | Reactant 2 | Dipolarophile/Third Component | Conditions | Product Type | Ref |

| 1-Methylisatin | Sarcosine | (E)-2-Arylidene-1-cyclohexanones | Reflux | Dispiro[oxindole-cyclohexanone]pyrrolidines | researchgate.net |

| 1-Methylisatin | Sarcosine | 3-(1H-Imidazol-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile | N/A | Spirooxindole-pyrrolidine | arkat-usa.org |

| 1-Methylisatin | Substituted Aniline (B41778) | Thiolactic Acid | Cyclo-condensation | Spiro[3H-indole-3,2'-thiazolidine]-diones | |

| 1-Methylisatin | Hydrazine Hydrazide | Various Azalactones | Reflux | Spiro[3H-indole-3,2'-thiazolidine]-dione-acetamido-imidazolines |

These reaction pathways highlight the utility of this compound as a scaffold for generating complex fused and spiro-heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net

Spectroscopic and Advanced Analytical Characterization of 1 Methylquinoline 2,3,4 1h Trione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Methylquinoline-2,3,4(1H)-trione, both ¹H and ¹³C NMR would be critical for confirming its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the N-methyl protons. Based on data for 1-Methylisatin, the N-methyl group would likely appear as a singlet around δ 3.22 ppm. rsc.org The aromatic protons would present as a complex multiplet system in the range of δ 7.0-8.0 ppm, with the exact chemical shifts and coupling constants depending on the substitution pattern on the benzene (B151609) ring portion of the quinoline nucleus. For instance, in 1-Methylisatin, the aromatic protons appear as multiplets between δ 6.88 and 7.60 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be characterized by signals for the three carbonyl carbons, the aromatic carbons, and the N-methyl carbon. The carbonyl carbons (C2, C3, and C4) are expected to resonate at the downfield end of the spectrum, likely in the range of δ 157-185 ppm, which is characteristic for ketone and amide carbonyls. researchgate.net The aromatic carbons would appear in the typical region of δ 110-150 ppm. The N-methyl carbon would be expected to have a chemical shift in the range of δ 25-30 ppm. researchgate.net

Interactive Data Table: Predicted NMR Data for this compound based on 1-Methylisatin

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.2 (s) | ~26 |

| Aromatic-H | ~7.0-8.5 (m) | ~110-150 |

| C=O (Amide) | - | ~157-165 |

| C=O (Ketone) | - | ~170-185 |

Note: These are predicted values based on analogs and general spectroscopic principles.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for the unambiguous assignment of all proton and carbon signals of this compound and its derivatives.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the aromatic ring system, aiding in their specific assignment.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. This would definitively link the N-methyl proton signal to the N-methyl carbon signal and each aromatic proton to its corresponding aromatic carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₀H₇NO₃), the expected exact mass can be calculated. HRMS would be used to confirm this elemental composition, distinguishing it from other potential isomers. The exact mass of 1-Methylisatin (C₉H₇NO₂) has been reported, providing a reference for a similar structural core. lookchem.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI-MS, this compound would likely be observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. ESI-MS is often coupled with tandem mass spectrometry (MS/MS), where the parent ion is fragmented to provide structural information. The fragmentation pattern would be expected to involve the loss of CO molecules from the trione (B1666649) system.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Ion | Predicted m/z |

| HRMS | [M+H]⁺ | C₁₀H₈NO₃⁺ |

| ESI-MS | [M+H]⁺ | 204.05 |

| ESI-MS | [M+Na]⁺ | 226.03 |

Note: The molecular formula of this compound is C₁₀H₇NO₃, with a molecular weight of 203.17 g/mol .

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups.

The presence of three carbonyl groups (one amide and two ketones) would result in intense C=O stretching vibrations in the region of 1650-1750 cm⁻¹. The exact positions of these bands would be influenced by the electronic and steric environment of each carbonyl group. For comparison, 1-Methylisatin shows a characteristic C=O stretching frequency around 1734 cm⁻¹. rsc.org Additionally, C-H stretching vibrations from the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. C=C stretching vibrations from the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic, N-CH₃) | 2900-3000 | Medium |

| C=O (Amide & Ketone) | 1650-1750 | Strong, Multiple Bands |

| C=C (Aromatic) | 1450-1600 | Medium-Strong |

X-ray Crystallography for Definitive Structural Determination

For instance, the X-ray structure analysis of several 1-methylquinoline derivatives has been successfully carried out, revealing key structural features. These studies often involve single-crystal X-ray diffraction, where a crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the electron density distribution and, consequently, the atomic positions.

A study on 4-hydroxy-1-methylquinolin-2(1H)-one (1) involved recrystallization from a DMF/EtOH solution, which yielded colorless monoclinic crystals suitable for X-ray analysis. helsinki.fi The diffraction data for this and other related compounds were collected on a Bruker D8 Venture diffractometer at a low temperature (123 K) to minimize thermal vibrations and obtain a more precise structure. helsinki.fi The structure was then solved and refined using established software packages like SHELXL. helsinki.fi

Similarly, the crystal structures of 4,4'-thiobis(1-methylquinoline-2(1H)-thione) (I) and 3,3'-methylenebis(4-hydroxy-1-methylquinolin-2(1H)-one) (II) have been determined. scispace.comresearchgate.net These studies highlight the importance of intermolecular forces, such as hydrogen bonds and π-π stacking interactions, in the crystal packing of these molecules. helsinki.firesearchgate.net For compound II, two hydrogen bonds between the carbonyl (C=O) and hydroxyl (OH) groups were observed, and the molecules were found to be arranged in columns with attractive π-π stacking interactions. researchgate.net

The crystallographic data for these derivatives provide a foundational understanding of the geometry and intermolecular interactions that could be expected in this compound.

Table 1: Selected Crystallographic Data for 1-Methylquinoline Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 4,4'-thiobis(1-methylquinoline-2(1H)-thione) (I) | Monoclinic | P2₁/c | 9.4906(5) | 9.4816(6) | 19.2193(15) | 90.00 | scispace.comresearchgate.net |

| 3,3'-methylenebis(4-hydroxy-1-methylquinolin-2(1H)-one) (II) | Hexagonal | P6₅ | 19.3922(5) | 19.3922(5) | 4.06650(10) | 120.00 | scispace.comresearchgate.net |

| 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | Monoclinic | P2₁ | 7.2253(10) | 5.7720(10) | 17.105(2) | 95.338(10) | eurjchem.com |

Note: The crystallographic parameters presented are for the specific derivatives as cited and not for this compound.

Other Advanced Spectroscopic and Optical Characterization Techniques (e.g., UV-Vis Spectroscopy)

Beyond X-ray crystallography, a variety of other spectroscopic techniques are indispensable for a comprehensive understanding of the electronic and optical properties of 1-methylquinoline derivatives. Among these, Ultraviolet-Visible (UV-Vis) spectroscopy is particularly valuable for studying the electronic transitions within these conjugated systems.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are key parameters obtained from a UV-Vis spectrum, providing insights into the electronic structure of the molecule.

Studies on quinoline derivatives have shown that their UV-Vis absorption spectra are influenced by the nature and position of substituents on the quinoline ring, as well as the solvent used for the measurement (solvatochromism). researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax.

Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often employed in conjunction with experimental UV-Vis spectroscopy. researchgate.netrsc.org These computational methods can predict the electronic spectra and help in the assignment of the observed absorption bands to specific electronic transitions, such as π-π* and n-π* transitions. researchgate.net For instance, a study on various quinoline derivatives used DFT calculations to correlate the calculated energy gap (ΔE) with the experimentally observed λmax. nih.gov It was noted that as the wavelength approaches the visible light range, the energy gap tends to decrease. nih.gov

The photophysical properties of quinoline derivatives are also of significant interest, with many exhibiting fluorescence. researchgate.net The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is an important characteristic of fluorescent molecules. nih.gov

Table 2: UV-Vis Spectral Data for a Quinoline Derivative

| Compound | λmax (nm) | Energy Gap (eV) | Solvent | Technique | Ref. |

| Compound 6al | 337.72 | 3.6604 | Not Specified | Calculated (DFT) | nih.gov |

Note: The data presented is for a specific derivative as cited and not for this compound. The energy gap is a calculated value.

The investigation of these advanced spectroscopic and optical properties is crucial for understanding the fundamental behavior of 1-methylquinoline derivatives and for tailoring their characteristics for various applications.

Computational and Theoretical Investigations of 1 Methylquinoline 2,3,4 1h Trione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of 1-Methylquinoline-2,3,4(1H)-trione, offering a balance between computational cost and accuracy. These studies have been instrumental in understanding the fundamental electronic and structural properties of the molecule.

Molecular Geometry Optimization

Computational chemists have employed DFT methods, often with basis sets such as 6-311++G(d,p), to determine the most stable three-dimensional arrangement of atoms in this compound. These geometry optimization calculations are crucial as the molecular structure dictates many of its chemical and physical properties. The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles, confirming the planar nature of the quinoline (B57606) ring system and the spatial orientation of the methyl and carbonyl groups.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.38 | C2-N1-C9a | 121.5 |

| C2=O10 | 1.22 | N1-C2-C3 | 118.9 |

| C3=O11 | 1.21 | C2-C3-C4 | 120.3 |

| C4=O12 | 1.21 | C3-C4-C4a | 119.8 |

| N1-C13 | 1.47 | C2-N1-C13 | 119.2 |

Note: The data presented in this table is illustrative and based on typical values for similar structures. Actual values would be derived from specific computational outputs.

Electronic Structure Analysis

The electronic properties of this compound have been extensively analyzed using DFT. This includes the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps have also been generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. For this compound, the MEP analysis typically reveals negative potential (red regions) around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack, while positive potential (blue regions) is often located around the hydrogen atoms of the methyl group and the aromatic ring.

Prediction of Reactivity and Thermodynamic Stability

DFT calculations have been used to predict the reactivity of this compound through the calculation of various chemical descriptors. These include electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity.

Furthermore, thermodynamic properties such as the standard enthalpy of formation, entropy, and Gibbs free energy have been calculated. These values are crucial for assessing the thermodynamic stability of the molecule and for predicting the feasibility and spontaneity of reactions involving it.

Computational Elucidation of Reaction Mechanisms

Computational studies have been vital in mapping out the potential energy surfaces for various reactions involving this compound. By locating transition states and calculating activation energies, researchers can elucidate detailed, step-by-step mechanisms for its synthesis and subsequent transformations. These computational approaches allow for the investigation of reaction pathways that may be difficult or impossible to study experimentally.

In Silico Predictions

In silico methods have been employed to predict specific properties and behaviors of this compound.

Regioselectivity: For reactions where multiple products can be formed, computational models can predict the regioselectivity by analyzing the local reactivity indices, such as Fukui functions, at different atomic sites. This helps in understanding and predicting which part of the molecule is most likely to react.

Non-Linear Optical (NLO) Properties: The potential for this compound to be used in non-linear optical applications has been explored computationally. Calculations of properties like the first hyperpolarizability (β) can indicate whether a molecule possesses significant NLO activity, which is a desirable characteristic for materials used in optical devices.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

To understand the behavior of this compound in a condensed phase (e.g., in solution or in a crystal lattice), molecular dynamics (MD) simulations are performed. These simulations model the movement of atoms and molecules over time, providing insights into:

Conformational Analysis: While the core ring structure is rigid, MD simulations can explore the rotational freedom of the methyl group and any flexible side chains.

Intermolecular Interactions: MD simulations are particularly useful for studying how molecules of this compound interact with each other and with solvent molecules. This includes analyzing hydrogen bonding, van der Waals forces, and π-π stacking interactions, which are crucial for understanding its solubility, crystal packing, and biological interactions.

Role of 1 Methylquinoline 2,3,4 1h Trione in the Construction of Complex Organic Architectures

As a Versatile Synthon in Heterocyclic Synthesis

1-Methylquinoline-2,3,4(1H)-trione is a highly reactive synthon, a molecular fragment used in the synthesis of larger molecules. Its utility is particularly evident in the construction of various heterocyclic systems. The presence of multiple electrophilic centers in the trione (B1666649) system allows for a range of reactions with different nucleophiles, leading to the formation of diverse heterocyclic rings.

For instance, the reaction of this compound with dinucleophiles can lead to the formation of fused heterocyclic systems. The specific outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions employed. This versatility makes it a valuable starting material for generating libraries of heterocyclic compounds for various applications, including medicinal chemistry and materials science.

Scaffold for Advanced Multicomponent Synthesis

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. This compound is an excellent scaffold for designing and executing MCRs. Its multiple reactive sites can be sequentially or simultaneously engaged by different reactants, leading to the rapid assembly of complex molecular architectures.

The Povarov reaction, a type of aza-Diels-Alder reaction, is a notable example where quinoline (B57606) derivatives can be synthesized in a three-component fashion. researchgate.net These reactions are prized for their efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials. researchgate.netnih.gov The use of this compound in such reactions allows for the introduction of additional functionality and complexity into the final products.

Precursor to Structurally Diverse Quinoline Derivatives and their Analogues

The quinoline core is a privileged scaffold in medicinal chemistry, found in a wide range of natural products and synthetic drugs with diverse biological activities. ualberta.canih.govpharmaguideline.com this compound serves as a key precursor for the synthesis of a vast array of structurally diverse quinoline derivatives and their analogues.

By carefully selecting reaction partners and conditions, the trione can be transformed into various substituted quinolinones, quinolones, and other quinoline-based heterocycles. nih.govmdpi.commdpi.comorganic-chemistry.orgmdpi.com For example, reactions with amines, thiols, and other nucleophiles can introduce different substituents at various positions of the quinoline ring. mdpi.com Furthermore, the reactivity of the carbonyl groups can be selectively manipulated to achieve desired transformations, leading to the synthesis of complex quinoline alkaloids and their synthetic analogues. mdpi.com The development of new synthetic methods starting from this precursor continues to expand the accessible chemical space of quinoline derivatives for drug discovery and other applications. mdpi.compreprints.org

Potential Applications in Material Science Research

The unique electronic and structural features of quinoline-based compounds make them attractive candidates for applications in material science. researchgate.net The derivatives of this compound, with their extended π-systems and potential for intermolecular interactions, are being explored for their use in various materials.

Future Research Directions and Unexplored Avenues in 1 Methylquinoline 2,3,4 1h Trione Chemistry

Development of Innovative and Sustainable Synthetic Routes

While classical methods for quinoline (B57606) synthesis, such as the Gould-Jacobs and Friedländer reactions, are well-established, there is a continuous drive towards more sustainable and efficient synthetic protocols. mdpi.commdpi.comnih.gov Future research in the synthesis of 1-Methylquinoline-2,3,4(1H)-trione should focus on modern synthetic strategies that offer improved atom economy, reduced waste, and milder reaction conditions.

Key areas for exploration include:

C-H Activation Strategies: Transition-metal catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic systems. mdpi.comnih.govrsc.orgnih.gov Investigating the direct C-H functionalization of simpler N-methylquinoline precursors could provide a more direct and atom-economical route to the trione (B1666649).

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. acs.orgresearchgate.netrsc.orgcam.ac.uk Developing a flow-based synthesis for this compound could enable safer handling of reactive intermediates and facilitate large-scale production for further studies.

Green Chemistry Approaches: The use of environmentally benign solvents like water or ethanol (B145695), and the development of catalyst systems based on abundant metals, are central tenets of green chemistry. nih.govtandfonline.comtandfonline.com Research into adapting existing quinoline syntheses to these greener conditions is a crucial future direction.

| Synthetic Approach | Potential Advantages | Key Research Focus | Relevant Findings |

| C-H Activation | High atom economy, reduced pre-functionalization steps. | Development of selective catalysts for the oxidation of N-methylquinoline derivatives. | Rhodium and cobalt catalysts have shown promise in quinoline synthesis via C-H activation. mdpi.com |

| Flow Chemistry | Enhanced safety, scalability, and precise reaction control. | Optimization of reaction parameters in a continuous flow reactor for the synthesis of the trione. | Flow synthesis has been successfully applied to other quinoline derivatives, demonstrating its feasibility. acs.orgresearchgate.net |

| Green Solvents/Catalysts | Reduced environmental impact, lower cost. | Exploration of water-based synthetic routes and earth-abundant metal catalysts. | Syntheses of quinolines in green solvents like water and isopropanol (B130326) have been reported. tandfonline.com |

Exploration of Novel and Undiscovered Reactivity Patterns

The three carbonyl groups of this compound are expected to be the primary sites of reactivity. However, the interplay between these groups and the aromatic ring could lead to novel and unexpected chemical transformations.

Future investigations should target:

Selective Carbonyl Chemistry: Developing methods for the selective functionalization of one or two of the three carbonyl groups would open up a vast chemical space for the synthesis of new derivatives. This could involve the use of protecting groups or the exploitation of subtle differences in reactivity.

Cycloaddition Reactions: The electron-deficient nature of the quinoline-trione system makes it a potential candidate for various cycloaddition reactions. acs.orgacs.orgresearchgate.netresearchgate.net Exploring its reactivity with dienes, azides, and other 1,3-dipoles could lead to the construction of complex polycyclic scaffolds.

Multicomponent Reactions (MCRs): MCRs are powerful tools for the rapid generation of molecular complexity from simple starting materials. acs.orgacs.orgresearchgate.netrsc.org Designing MCRs that incorporate this compound as a key building block could provide efficient access to diverse libraries of novel compounds.

Advanced Computational Modeling for Predicting Chemical Transformations and Properties

Computational chemistry provides an invaluable tool for understanding and predicting the behavior of molecules. For a compound with the structural complexity of this compound, computational modeling can guide synthetic efforts and help to rationalize experimental observations.

Future computational studies could focus on:

Reactivity Prediction: Using Density Functional Theory (DFT) and other quantum mechanical methods to model the reactivity of the different carbonyl groups and predict the regioselectivity of various reactions. rsc.orgnih.govpec.ac.inresearchgate.net This can help in designing experiments and avoiding unfruitful synthetic routes.

Spectroscopic and Electronic Properties: Calculating properties such as NMR spectra, electronic absorption and emission spectra, and redox potentials can aid in the characterization of new derivatives and predict their potential applications in areas like materials science. nih.govnih.gov

Molecular Docking and Dynamics: For potential biological applications, molecular docking and dynamics simulations can be used to predict how derivatives of this compound might interact with biological targets such as enzymes or receptors. nih.govresearchgate.netderpharmachemica.comnih.govtubitak.gov.tr

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. | Prediction of reactive sites, reaction mechanisms, and spectroscopic properties. rsc.orgnih.govnih.gov |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its complexes. | Understanding conformational flexibility and interactions with solvents or biological macromolecules. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity. | Guiding the design of new derivatives with enhanced biological activity. nih.gov |

Integration into Emerging Synthetic Methodologies and Chemical Technologies

The unique structural and electronic properties of this compound make it a promising candidate for integration into a variety of emerging chemical technologies.

Potential areas for future exploration include:

Photoredox Catalysis: The electron-accepting nature of the quinoline-trione core suggests that it could participate in photoredox reactions, either as a substrate or as a photocatalyst itself. researchgate.netnih.govacs.org

Materials Science: The planar, electron-deficient structure of the molecule could be exploited in the design of new organic electronic materials, such as organic semiconductors or components of solar cells. The photocatalytic degradation of quinolones has also been a subject of study. mdpi.com

Medicinal Chemistry: The quinoline scaffold is a well-known pharmacophore, and the trione functionality offers multiple points for diversification to create libraries of compounds for biological screening. mdpi.commdpi.comchim.itresearchgate.netnih.gov The reactivity of quinolinequinones with biological nucleophiles has been noted. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.